molecular formula C11H9BrO2S B12895778 2-(((2-Bromophenyl)sulfinyl)methyl)furan CAS No. 114325-55-2

2-(((2-Bromophenyl)sulfinyl)methyl)furan

Cat. No.: B12895778
CAS No.: 114325-55-2
M. Wt: 285.16 g/mol
InChI Key: HZLHOSDAEWLXKE-UHFFFAOYSA-N
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Description

2-(((2-Bromophenyl)sulfinyl)methyl)furan is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring substituted with a 2-bromophenylsulfinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Bromophenyl)sulfinyl)methyl)furan typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzyl chloride and furan.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Sulfoxidation: The intermediate product undergoes sulfoxidation using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to introduce the sulfinyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-(((2-Bromophenyl)sulfinyl)methyl)furan can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) for sulfoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reduction to sulfide.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) for nucleophilic substitution.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(((2-Bromophenyl)sulfinyl)methyl)furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((2-Bromophenyl)sulfinyl)methyl)furan involves its interaction with biological targets. The sulfinyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the bromine atom can participate in halogen bonding, further affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((2-Chlorophenyl)sulfinyl)methyl)furan
  • 2-(((2-Fluorophenyl)sulfinyl)methyl)furan
  • 2-(((2-Iodophenyl)sulfinyl)methyl)furan

Uniqueness

2-(((2-Bromophenyl)sulfinyl)methyl)furan is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties contribute to the compound’s distinct chemical behavior.

Properties

CAS No.

114325-55-2

Molecular Formula

C11H9BrO2S

Molecular Weight

285.16 g/mol

IUPAC Name

2-[(2-bromophenyl)sulfinylmethyl]furan

InChI

InChI=1S/C11H9BrO2S/c12-10-5-1-2-6-11(10)15(13)8-9-4-3-7-14-9/h1-7H,8H2

InChI Key

HZLHOSDAEWLXKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)CC2=CC=CO2)Br

Origin of Product

United States

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